molecular formula C15H19NO3 B6646240 1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid

1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid

Cat. No. B6646240
M. Wt: 261.32 g/mol
InChI Key: PWMWANADODUXQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid, also known as MCC, is a cyclic amino acid that has gained significant attention in the scientific community due to its potential therapeutic applications. MCC is a synthetic compound that has been synthesized through various methods, and its mechanism of action and biochemical effects have been studied extensively.

Mechanism of Action

The mechanism of action of 1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid is not fully understood, but it is thought to act through the inhibition of enzymes involved in cancer cell growth and inflammation. 1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. Additionally, 1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of inflammation, and the modulation of gene expression. 1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid has also been shown to have a low toxicity profile, making it a potentially safe therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid in lab experiments is its synthetic nature, which allows for the production of large quantities of the compound. Additionally, 1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid has been shown to have a low toxicity profile, making it a potentially safe compound to use in lab experiments. However, one limitation of using 1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid in lab experiments is its complex synthesis method, which requires careful monitoring of reaction conditions to obtain high yields of the compound.

Future Directions

There are several future directions for the study of 1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid, including further investigation into its mechanism of action, its potential therapeutic applications in cancer treatment and pain management, and the development of more efficient synthesis methods. Additionally, the use of 1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid in combination with other therapeutic agents may enhance its efficacy and reduce potential side effects.

Synthesis Methods

1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid can be synthesized through several methods, including the reaction of 4-propan-2-ylphenyl isocyanate with cyclopropane carboxylic acid, or through the reaction of 4-propan-2-ylphenyl isocyanate with methyl cyclopropane carboxylic acid. Both of these methods involve the use of organic solvents and require careful monitoring of reaction conditions to obtain high yields of 1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid.

Scientific Research Applications

1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, inflammation, and pain management. 1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, 1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for chronic pain conditions.

properties

IUPAC Name

1-[methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-10(2)11-4-6-12(7-5-11)16(3)13(17)15(8-9-15)14(18)19/h4-7,10H,8-9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMWANADODUXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(C)C(=O)C2(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.